molecular formula C7H7NO2 B1605996 1-(1-Oxidopyridin-6-yl)ethanone CAS No. 2457-50-3

1-(1-Oxidopyridin-6-yl)ethanone

Cat. No.: B1605996
CAS No.: 2457-50-3
M. Wt: 137.14 g/mol
InChI Key: VHZYBRINFLDXLR-UHFFFAOYSA-N
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Description

1-(1-Oxidopyridin-6-yl)ethanone is a chemical compound with the molecular formula C7H7NO2 It is known for its unique structure, which includes a pyridine ring with an oxidized nitrogen atom and an ethanone group

Chemical Reactions Analysis

1-(1-Oxidopyridin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxidized derivatives.

    Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state, yielding 1-(pyridin-6-yl)ethanone.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-(1-Oxidopyridin-6-yl)ethanone has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biochemical processes.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(1-Oxidopyridin-6-yl)ethanone exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The oxidized nitrogen atom in the pyridine ring can form hydrogen bonds and other interactions with active sites in enzymes, potentially inhibiting or modifying their activity. This makes the compound a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

1-(1-Oxidopyridin-6-yl)ethanone can be compared to other similar compounds, such as:

    1-(Pyridin-6-yl)ethanone: The non-oxidized form, which lacks the oxidized nitrogen atom.

    2-(1-Oxidopyridin-6-yl)ethanone: A positional isomer with the oxidized nitrogen atom in a different position.

    1-(1-Oxidopyridin-4-yl)ethanone: Another isomer with the oxidized nitrogen atom in the 4-position of the pyridine ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its isomers and other related compounds .

Properties

IUPAC Name

1-(1-oxidopyridin-1-ium-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)7-4-2-3-5-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZYBRINFLDXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80320359
Record name 1-(1-oxidopyridin-6-yl)ethanone
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2457-50-3
Record name 2-Acetylpyridine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2457-50-3
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Record name NSC358369
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Record name 1-(1-oxidopyridin-6-yl)ethanone
Source EPA DSSTox
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Record name Ethanone, 1-(1-oxido-2-pyridinyl)
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Synthesis routes and methods

Procedure details

To a solution of 2-acetylpyridine (0.3 mol) in 150 ml of glacial acetic acid was added with stirring 30% hydrogen peroxide (0.32 mol) and the mixture was allowed to react at 60°-65° C. for 16 hours. An additional 3.3 ml of 30% hydrogen peroxide was added, and the mixture was allowed to react at 70° C. for 2 hours. After cooling, the water was removed by evaporation at reduced pressure to leave a crude liquid residue which was taken up in an equal volume of 50:50 ethyl acetate and hexane, and the components were separated by chromatography on 330 g of silica gel. Gradient elution starting with 50:50 ethyl acetate/hexane to 100% ethyl acetate and then to 5% methanol gave 13.48 g (33% yield) of 2-acetyl-pyridine-N-oxide. 1H NMR (CDCl3): 2.81 (singlet (s), 3H, CH3), 7.34 (multiplet (m), 2H, H4 and H5), 7.71 (doublet (d), 1H, H3), and 8.22 ppm (d, 1H, H5); 13C NMR (CDCl3): 31.3 (CH3), 125.9, 127.4, 128.6, 141.2, and 195.7 ppm (C=O); mass spectrum (DCl) M+H=138 m/e; IR (film) |max 1686 cm-1 (C=O).
Quantity
0.3 mol
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reactant
Reaction Step One
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150 mL
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0.32 mol
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3.3 mL
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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